

Technical Guide: Physicochemical Characterization of 2-Bromo-5-nitrobenzoic Acid - Melting Point Analysis

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Compound of Interest

Compound Name: 2-Bromo-5-nitrobenzoic acid

Cat. No.: B146876

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of **2-Bromo-5-nitrobenzoic acid**, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Accurate determination of this fundamental physical property is critical for material characterization, purity assessment, and process development. This document outlines the reported melting point values, a detailed experimental protocol for its determination, and a standardized workflow for ensuring accurate and reproducible results.

Quantitative Data: Melting Point of 2-Bromo-5-nitrobenzoic Acid

The melting point of **2-Bromo-5-nitrobenzoic acid** has been reported by various chemical suppliers and databases. A summary of these findings is presented in Table 1 for comparative analysis. The slight variations in the reported ranges can be attributed to differences in analytical methods and the purity of the samples tested.

Source	Reported Melting Point (°C)	Purity/Assay
Chem-Impex	178-184	≥97% (HPLC)
Stenutz	180	Not Specified
Thermo Scientific	176.5-182.5	≥97.5 to ≤102.5%
Sigma-Aldrich (1)	180-181	98%
ChemicalBook	180-181	Not Specified

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of **2-Bromo-5-nitrobenzoic acid** using the capillary method, which is a standard technique in organic chemistry.^[1]

2.1. Materials and Apparatus

- **2-Bromo-5-nitrobenzoic acid** sample
- Melting point apparatus (e.g., Mel-Temp or similar digital device)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer (calibrated) or digital temperature probe

2.2. Sample Preparation

- Ensure the **2-Bromo-5-nitrobenzoic acid** sample is completely dry and in a fine powder form to ensure efficient and uniform heat transfer.^[1] If the sample consists of coarse crystals, gently grind it to a fine powder using a clean mortar and pestle.^[1]
- Introduce a small amount of the powdered sample into the open end of a capillary tube.

- Pack the sample into the sealed end of the capillary tube by gently tapping the tube on a hard surface. The packed sample should have a height of 1-2 mm.[\[2\]](#)

2.3. Measurement Procedure

- Preliminary (Fast) Determination:
 - Place the prepared capillary tube into the heating block of the melting point apparatus.[\[3\]](#)
 - Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute).[\[4\]](#)
 - Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate of the melting point.
 - Allow the apparatus to cool sufficiently before proceeding.
- Accurate (Slow) Determination:
 - Prepare a new capillary with the sample.
 - Set the starting temperature of the apparatus to approximately 15-20 °C below the estimated melting point obtained in the preliminary run.[\[4\]](#)
 - Once the starting temperature is reached and stable, insert the capillary tube.
 - Set the heating rate to a slow and steady 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
 - Carefully observe the sample through the viewing lens.
 - Record the temperature at which the first drop of liquid appears (T1).
 - Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T2).[\[2\]](#)
 - The melting point is reported as the range T1 - T2.[\[2\]](#)

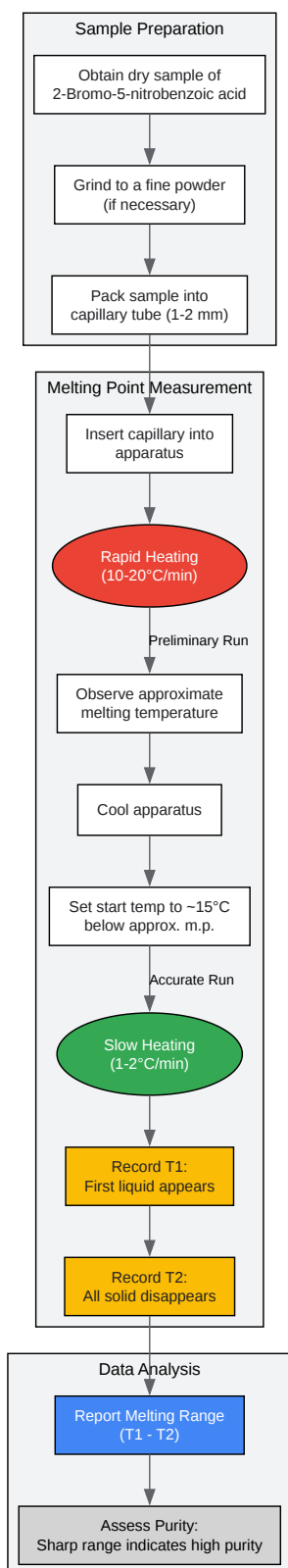
- For high confidence, repeat the accurate determination with a fresh sample to ensure reproducibility.

2.4. Purity Indication

A pure crystalline organic compound, such as **2-Bromo-5-nitrobenzoic acid**, will exhibit a sharp melting point range, typically 0.5-1.5 °C. A broader melting range (greater than 2 °C) and a lower melting point compared to the literature values can indicate the presence of impurities.

Visualized Workflow: Melting Point Determination

The logical flow of the experimental procedure for determining the melting point is crucial for obtaining reliable data. The following diagram illustrates this standardized workflow.



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Caption: Standard workflow for melting point determination.

This guide provides the essential information for researchers and professionals working with **2-Bromo-5-nitrobenzoic acid**, ensuring that its melting point, a critical quality attribute, is determined with accuracy and precision.

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